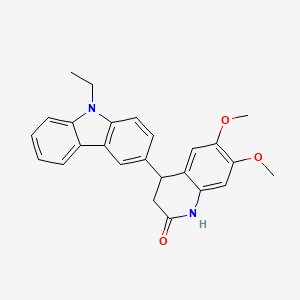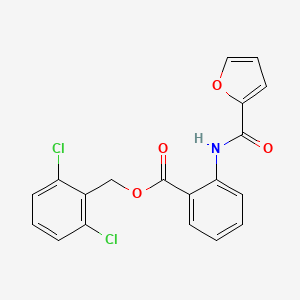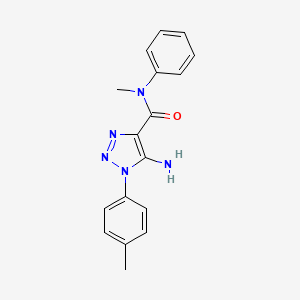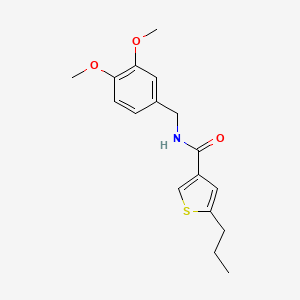
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EDCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EDCQ belongs to the family of quinoline derivatives and has been shown to possess a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to act through multiple pathways. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit viral replication by interfering with viral DNA synthesis and viral protein translation. In addition, 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone induces cell cycle arrest and apoptosis in cancer cells, inhibits viral replication, and suppresses inflammatory cytokine production. In vivo studies have shown that 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits potent antitumor activity in mouse xenograft models of breast, lung, and colon cancer. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to reduce viral load in animal models of HIV and hepatitis B infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its broad range of biological activities, which makes it a potential candidate for the treatment of multiple diseases. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is also relatively easy to synthesize and can be obtained in moderate to good yields. However, one of the limitations of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
Despite the promising results obtained with 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in preclinical studies, there is still much to be learned about its potential therapeutic applications. Future research should focus on elucidating the exact mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and optimizing its pharmacological properties, such as solubility and bioavailability. In addition, future studies should investigate the potential of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a combination therapy with other anticancer drugs or antiviral agents. Finally, clinical trials are needed to assess the safety and efficacy of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in humans.
Wissenschaftliche Forschungsanwendungen
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to possess antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(9-ethylcarbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-4-27-21-8-6-5-7-16(21)19-11-15(9-10-22(19)27)17-13-25(28)26-20-14-24(30-3)23(29-2)12-18(17)20/h5-12,14,17H,4,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHVVLXZSEHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3CC(=O)NC4=CC(=C(C=C34)OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4749785.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![1-(4-methoxyphenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4749812.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4749843.png)


![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)
![N-2-adamantyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4749864.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)
